5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate
Overview
Description
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydrooxazolo-pyridine ring system. The presence of these functional groups and the heterocyclic ring system imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of a tert-butyl ester with a methyl ketone, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques can enhance the scalability and reproducibility of the production process. Additionally, industrial methods may incorporate green chemistry principles to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole ring structure.
Ditazole: A platelet aggregation inhibitor that also contains an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate is unique due to its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other oxazole derivatives .
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl 6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridine-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-6-5-8-9(7-15)19-10(14-8)11(16)18-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYESYHOXEPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)OC(=N2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591228 | |
Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-74-0 | |
Record name | 5-tert-Butyl 2-methyl 6,7-dihydro[1,3]oxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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